4-(5-hydroxy-2,4-dimethylphenyl)butanoic acid
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Overview
Description
4-(5-hydroxy-2,4-dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol This compound features a phenyl ring substituted with hydroxy and dimethyl groups, attached to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-hydroxy-2,4-dimethylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The specific conditions and reagents used in industrial settings can vary depending on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-hydroxy-2,4-dimethylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
4-(5-hydroxy-2,4-dimethylphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-hydroxy-2,4-dimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-hydroxybutanoic acid: Similar structure but lacks the phenyl ring and dimethyl groups.
2,4-dimethylphenol: Contains the phenyl ring with dimethyl groups but lacks the butanoic acid chain.
5-hydroxy-2,4-dimethylbenzoic acid: Similar structure with a benzoic acid chain instead of butanoic acid.
Uniqueness
4-(5-hydroxy-2,4-dimethylphenyl)butanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various scientific and industrial uses.
Properties
CAS No. |
1824191-09-4 |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-(5-hydroxy-2,4-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O3/c1-8-6-9(2)11(13)7-10(8)4-3-5-12(14)15/h6-7,13H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
RQDCBDRAMGKFTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CCCC(=O)O)O)C |
Purity |
0 |
Origin of Product |
United States |
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